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molecular formula C12H13F3 B8781390 1-Cyclopentyl-2-(trifluoromethyl)benzene CAS No. 1206125-14-5

1-Cyclopentyl-2-(trifluoromethyl)benzene

Cat. No. B8781390
M. Wt: 214.23 g/mol
InChI Key: HZNXRICIKBTUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08580841B2

Procedure details

In a 1 L, 3-necked reaction flask fitted with a mechanical stirrer, a temperature probe, an addition funnel and a dry nitrogen inlet was placed 1-cyclopentyl-2-(trifluoromethyl)benzene (50 g, 233 mmol). The material was stirred and cooled to −12° C. (dry ice/IPA bath). Concentrated sulfuric acid (100 mL, 1877 mmol) was added dropwise so that the temperature was maintained between −12° C. to −10° C. The mixture was cooled to −15° C. and s-trioxane (27.3 g, 303 mmol) was added in 3 batches (9.1 g each batch) while the temperature was maintained at between −15° C. to −10° C. The mixture was stirred at −10° C. and almost immediately sulfurochloridic acid (28.1 mL, 420 mmol) was added slowly maintaining the temperature at between −10° C. to −5° C. The mixture was stirred for 20 min at −5° C. and 3 h between −2 to −3° C. The reaction mixture was slowly poured (with efficient stirring) into ice-water (1 L). MTBE (700 mL) was added and the mixture was stirred well. Celite (300 g) was added and stirred well. The celite slurry was filtered and the celite bed was washed with MTBE. The aqueous layer of the filtrate was separated and extracted with MTBE (1×700 mL). The combined MTBE layer was washed with water (1×500 mL) followed by saturated NaHCO3 (2×350 mL). The MTBE layer was then washed with water (2×500 mL), dried (Na2SO4) and filtered. The filtrate was concentrated (at 38° C., bath temperature; 200 Torr) to give a yellow oil. The oil was taken up in hexane (500 mL) and filtered through a bed of silica; then the silica bed was washed with hexane. The filtrate was concentrated under reduced pressure (38° C., bath temperature; at 200 Torr) to give the title compound as a light yellow oil (36.2 g; 89% purity by LC at 214 nm). 1H NMR (400 MHz, DMSO-d6) δ 1.55-1.72 (m, 4H), 1.78-1.89 (m, 2H), 1.94-2.04 (m, 2H), 3.19-3.28 (m, 1H), 4.82 (s, 2H), 7.62-7.72 (m, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
dry ice IPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
27.3 g
Type
reactant
Reaction Step Four
Quantity
28.1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
Quantity
700 mL
Type
solvent
Reaction Step Eight
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[CH:11]=CC=[CH:8][C:7]=2[C:12]([F:15])([F:14])[F:13])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)=O.[CH3:19][CH:20](O)[CH3:21].S(=O)(=O)(O)O.C1OCOCO1.S([Cl:38])(=O)(=O)O>CCCCCC.CC(OC)(C)C>[Cl:38][CH2:19][C:20]1[CH:21]=[CH:11][C:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:7]([C:12]([F:15])([F:14])[F:13])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
dry ice IPA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(C)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
27.3 g
Type
reactant
Smiles
C1OCOCO1
Step Five
Name
Quantity
28.1 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Six
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Eight
Name
Quantity
700 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The material was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L, 3-necked reaction flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between −12° C. to −10° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at between −15° C. to −10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at between −10° C. to −5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 min at −5° C. and 3 h between −2 to −3° C
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture was slowly poured
STIRRING
Type
STIRRING
Details
the mixture was stirred well
ADDITION
Type
ADDITION
Details
Celite (300 g) was added
STIRRING
Type
STIRRING
Details
stirred well
FILTRATION
Type
FILTRATION
Details
The celite slurry was filtered
WASH
Type
WASH
Details
the celite bed was washed with MTBE
CUSTOM
Type
CUSTOM
Details
The aqueous layer of the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (1×700 mL)
WASH
Type
WASH
Details
The combined MTBE layer was washed with water (1×500 mL)
WASH
Type
WASH
Details
The MTBE layer was then washed with water (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated (at 38° C., bath temperature; 200 Torr)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica
WASH
Type
WASH
Details
then the silica bed was washed with hexane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure (38° C., bath temperature; at 200 Torr)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC(=C(C=C1)C1CCCC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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